1-Methylcyclohex-3-en-1-amine hydrochloride
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Overview
Description
1-Methylcyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a cycloalkene amine that is commonly used in various scientific experiments. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl group and an amine group attached to it. The hydrochloride form is often used to enhance its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcyclohex-3-en-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-methylcyclohex-3-en-1-amine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
C7H13N+HCl→C7H14ClN
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines and other derivatives.
Scientific Research Applications
1-Methylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 1-methylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexan-1-amine hydrochloride: Similar structure but with a different position of the methyl group.
(1S)-4-Methylcyclohex-3-en-1-amine hydrochloride: Similar structure but with a different stereochemistry.
rac-(1R,6R)-6-Methylcyclohex-3-en-1-amine hydrochloride: Similar structure but with different stereochemistry and position of the methyl group.
Uniqueness
1-Methylcyclohex-3-en-1-amine hydrochloride is unique due to its specific structure, which includes a cyclohexene ring with a methyl group and an amine group. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-methylcyclohex-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7(8)5-3-2-4-6-7;/h2-3H,4-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWANKLKJFJKJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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